4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 881462-98-2
Molecular Weight: 336.18 g/mol
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. Researchers typically synthesize it in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: It can participate in substitution reactions.
Reagents: Various oxidizing agents, reducing agents, and nucleophiles.
Conditions: Reaction conditions may vary based on the specific reaction.
Major Products:: The major products formed from the reactions of this compound depend on the specific reaction type. Detailed studies are needed to ascertain the exact products.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block in organic synthesis.
Bioconjugation: It may find applications in bioconjugation reactions.
Antimicrobial Properties: Investigations into its antimicrobial activity are ongoing.
Biological Assays: Researchers explore its effects on various biological systems.
Pharmaceuticals: It could serve as a precursor or intermediate in drug development.
Materials Science:
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of study. Researchers investigate its interactions with molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific structure. Similar compounds include N-(2-Chlorobenzylidene)-4-acetylaniline (CAS Number: 85111-80-4) and related derivatives .
Properties
CAS No. |
144140-00-1 |
---|---|
Molecular Formula |
C15H10Cl2N4S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-11-7-5-10(6-8-11)9-18-21-14(19-20-15(21)22)12-3-1-2-4-13(12)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
AHXNCPMMRKGNTM-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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